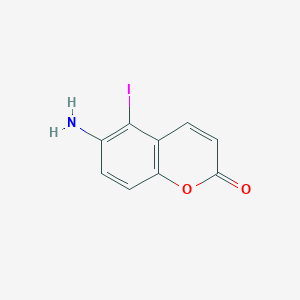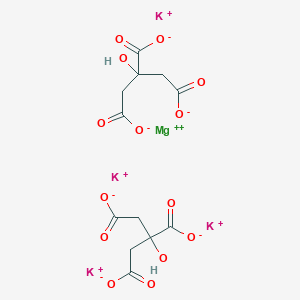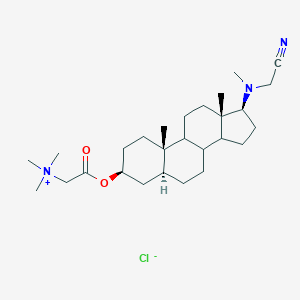
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl, commonly known as Mibolerone, is a synthetic androgenic steroid that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
Mibolerone acts as an androgen receptor agonist, binding to and activating the androgen receptor. This activation leads to the transcription of genes involved in the regulation of muscle growth, bone metabolism, and reproductive function. Mibolerone has a high affinity for the androgen receptor, making it a potent androgenic steroid.
Efectos Bioquímicos Y Fisiológicos
Mibolerone has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce bone resorption. Mibolerone has been shown to have a negative impact on the reproductive system, causing a decrease in sperm production and testicular size. It has also been shown to increase the risk of prostate cancer in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mibolerone is a potent androgenic steroid that can be used in small quantities to achieve desired effects. It has a long half-life, allowing for less frequent dosing in animal studies. However, due to its negative impact on the reproductive system and the risk of prostate cancer, caution should be taken when using this compound in animal studies.
Direcciones Futuras
There are several future directions for the use of Mibolerone in scientific research. It can be used to study the effects of androgenic steroids on bone metabolism and muscle growth in humans. It can also be used to investigate the role of androgens in the development of prostate cancer. Further research is needed to understand the long-term effects of Mibolerone on the reproductive system and its potential use as a therapeutic agent for bone and muscle disorders.
Conclusion:
Mibolerone is a synthetic androgenic steroid that has been used in scientific research for various purposes. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Mibolerone has been shown to increase muscle mass and strength, increase bone density, and have a negative impact on the reproductive system. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Mibolerone is synthesized by the reaction of 17-beta-hydroxy-5-alpha-androstane-3-one with trimethylamine and acetic anhydride, followed by the reaction with N-methyl-N-cyanomethylamine and hydrochloric acid. The final product is obtained through recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
Mibolerone has been used in scientific research for various purposes. It has been used as a reference compound for the development of analytical methods to detect the presence of anabolic steroids in biological samples. It has also been used to study the effects of androgenic steroids on the reproductive system, bone metabolism, and muscle growth. Mibolerone has been used in animal studies to investigate the role of androgens in the development of prostate cancer.
Propiedades
Número CAS |
126054-44-2 |
|---|---|
Nombre del producto |
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl |
Fórmula molecular |
C27H46ClN3O2 |
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
[2-[[(3S,5S,10S,13S,17S)-17-[cyanomethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H46N3O2.ClH/c1-26-13-11-20(32-25(31)18-30(4,5)6)17-19(26)7-8-21-22-9-10-24(29(3)16-15-28)27(22,2)14-12-23(21)26;/h19-24H,7-14,16-18H2,1-6H3;1H/q+1;/p-1/t19-,20-,21?,22?,23?,24-,26-,27-;/m0./s1 |
Clave InChI |
PWDNSFYKBRGRQH-YYOVPXGGSA-M |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
Sinónimos |
Ethanaminium, 2-(((3-beta,5-alpha,17-beta)-17-((cyanomethyl)methylamin o)androstan-3-yl)oxy)-N,N,N-trimethyl-2-oxo-, chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



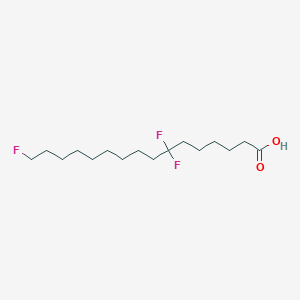
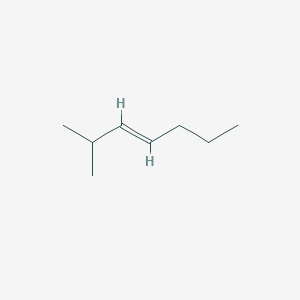
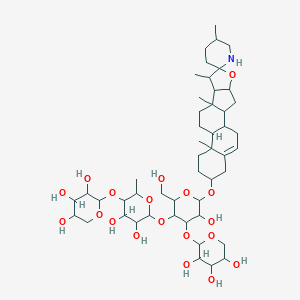
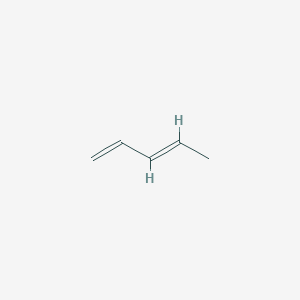
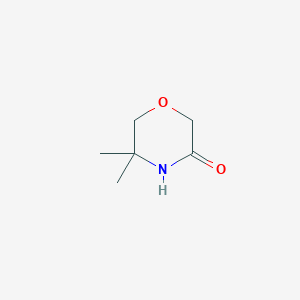
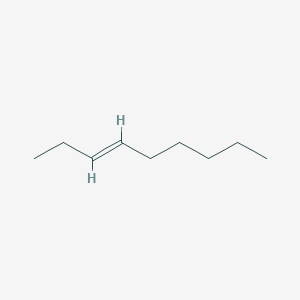
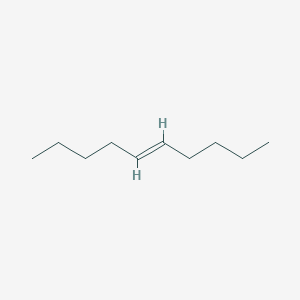
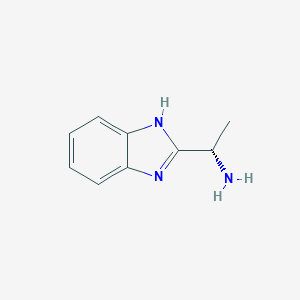
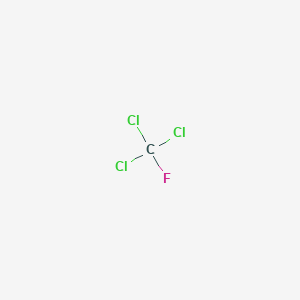
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
